molecular formula C18H20ClF3N2S B568970 Triflupromazine Hydrochloride-d6 CAS No. 1416711-36-8

Triflupromazine Hydrochloride-d6

Cat. No.: B568970
CAS No.: 1416711-36-8
M. Wt: 394.9 g/mol
InChI Key: FTNWXGFYRHWUKG-TXHXQZCNSA-N
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Description

Triflupromazine Hydrochloride-d6 is a deuterium-labeled analog of the phenothiazine antipsychotic triflupromazine. This stable isotope-labeled compound is an essential tool in modern neuropharmacology research, primarily serving as a critical internal standard for the precise quantification of triflupromazine in biological matrices using mass spectrometry-based techniques such as LC-MS/MS. Its use significantly improves the accuracy and reliability of pharmacokinetic studies, drug metabolism investigations, and analytical method development by correcting for variations during sample preparation and analysis. The research value of the parent compound, triflupromazine, lies in its potent antagonism of dopamine D1 and D2 receptors in the brain, which is a key mechanism for studying antipsychotic pathways and associated neurological effects . Furthermore, its antiemetic properties are attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) . Beyond its dopaminergic activity, triflupromazine also exhibits antagonistic effects on muscarinic acetylcholine receptors and the 5-hydroxytryptamine receptor 2B (5-HT2B), providing a multi-targeted profile for pharmacological research . Recent scientific investigations have also identified triflupromazine as a potent activator of the human carbonic anhydrase II (hCA II) isoform, revealing potential new research applications beyond its classical neurotransmitter targets . This compound is intended for research purposes only and is not for use in diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1416711-36-8

Molecular Formula

C18H20ClF3N2S

Molecular Weight

394.9 g/mol

IUPAC Name

N,N-bis(trideuteriomethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C18H19F3N2S.ClH/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3;

InChI Key

FTNWXGFYRHWUKG-TXHXQZCNSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl

Synonyms

N,N-Dimethyl-2-(trifluoromethyl)-10H-phenothiazine-10-propanamine-d6 Monohydrochloride;  10-(3-Dimethylaminopropyl)-2-(trifluoromethyl)-phenothiazine-d6 Hydrochloride;  10-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)phenothiazine-d6 Monohydrochloride; 

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Triflupromazine Hydrochloride D6

Methodologies for Deuterium (B1214612) Introduction into Phenothiazine (B1677639) Scaffolds

The synthesis of deuterated phenothiazines, including Triflupromazine-d6, involves incorporating deuterium atoms at specific, stable positions within the molecule. General strategies often focus on introducing the label into the aliphatic side chain attached to the phenothiazine nitrogen, as this is less complex than modifying the aromatic core.

The defining feature of Triflupromazine-d6 is the N,N-bis(trideuteriomethyl) group, which is an N,N-dimethyl group fully substituted with deuterium. The synthesis of this functional group is a critical step. A common and practical approach involves the use of deuterated dimethylamine (B145610) or its precursors.

One established method is the synthesis of deuterated dimethylamine hydrochloride, which can then be used as a building block. semanticscholar.org This can be achieved by starting with a protected benzylamine, which is then reacted with a deuterated methylating agent, such as deuterated methyl tosylate (TsOCD₃), in the presence of a strong base like n-butyllithium. semanticscholar.orgresearchgate.net Following the introduction of the deuterated methyl group, the protecting groups are removed to yield the desired deuterated amine. semanticscholar.org

Another powerful technique is the reduction of a suitable amide precursor using a deuterating agent. For instance, an N,N-d6-dimethyltryptamine has been synthesized by reducing the corresponding amide with a reducing agent, followed by conversion to a salt. nih.gov This approach provides high yields and excellent isotopic purity. nih.gov The choice of deuterated reagent is critical for achieving high levels of isotopic incorporation.

Table 1: Examples of Deuterated Reagents for N,N-Bis(trideuteriomethyl) Group Synthesis

Reagent Name Formula Application Reference
Deuterated Methyl Tosylate TsOCD₃ Deuterated methylation of amines semanticscholar.orgresearchgate.net
Deuterated Dimethylamine (CD₃)₂NH Direct incorporation into a molecule semanticscholar.org

The synthesis of labeled side chains for phenothiazine analogs has been well-documented. For example, deuterium has been incorporated into the propylpiperazine side chain of fluphenazine (B1673473) by the reduction of appropriate ester or imide precursors with lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov This general methodology can be adapted for Triflupromazine-d6 by first synthesizing a precursor such as N,N-bis(trideuteriomethyl)-3-chloropropylamine and then reacting it with the 2-(trifluoromethyl)-10H-phenothiazine via N-alkylation to form the final product. The final step involves converting the free base to its hydrochloride salt.

Analytical Characterization of Isotopic Enrichment and Positional Specificity in Triflupromazine (B1683245) Hydrochloride-d6

Spectroscopic methods are indispensable for verifying the successful incorporation of deuterium atoms. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the proton NMR spectrum of Triflupromazine-d6, the characteristic singlet corresponding to the six protons of the N,N-dimethyl group in the unlabeled compound will be absent or significantly diminished, providing direct evidence of deuteration.

²H NMR (Deuterium NMR): This technique can directly detect the presence of deuterium. A signal in the deuterium spectrum at the chemical shift corresponding to the N-methyl position confirms the incorporation of the label. nih.gov

¹³C NMR: The carbon signals of the deuterated methyl groups (-CD₃) will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding -CH₃ groups in the unlabeled compound.

¹⁹F NMR: As triflupromazine contains a trifluoromethyl (CF₃) group, ¹⁹F NMR is a valuable tool for structural confirmation and can be used to study binding interactions. nih.gov The spectrum is expected to show a single sharp signal for the CF₃ group. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and confirm the level of isotopic enrichment. The molecular ion peak for Triflupromazine-d6 will be shifted by 6 mass units compared to the unlabeled compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition. sci-hub.se MS analysis is also the gold standard for quantifying isotopic purity, which is the percentage of the d6 species relative to other isotopic variants (d0 to d5). nih.gov For similar deuterated phenothiazines, isotopic purities of over 96% have been reported using electron impact mass spectrometry. usask.ca In other deuterated drug syntheses, isotopic enrichment of up to 98.8% for a d6 species has been confirmed by MS. nih.gov

Table 2: Summary of Spectroscopic Verification Methods

Technique Purpose Expected Observation for Triflupromazine-d6
¹H NMR Confirm absence of protons at labeled sites Disappearance of the N(CH₃)₂ signal
²H NMR Directly detect deuterium Appearance of a signal for the N(CD₃)₂ groups nih.gov
¹³C NMR Confirm deuteration at carbon sites Splitting of -CD₃ carbon signals into multiplets
¹⁹F NMR Confirm CF₃ group integrity A single sharp signal for the trifluoromethyl group nih.gov

| Mass Spectrometry | Verify molecular weight and isotopic enrichment | Molecular ion peak shifted by +6 m/z; quantification of d6 vs. d0-d5 species nih.govusask.ca |

While spectroscopy confirms the isotopic labeling, chromatography is essential for determining the chemical purity of the synthesized compound, ensuring it is free from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of triflupromazine and its analogs. A stability-indicating HPLC method can separate the parent compound from its potential degradation products, such as the sulfoxide (B87167) and N-oxide. A typical HPLC system for this analysis would employ a reverse-phase column, such as an octadecylsilyl (ODS) or C18 column, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set to a wavelength where the phenothiazine chromophore has strong absorbance, such as 275 nm. The purity is determined by the area percentage of the main peak in the chromatogram. For use as an analytical standard, purities of >99% are often required. nih.gov

Table 3: Example HPLC Parameters for Triflupromazine Analysis

Parameter Condition Reference
Column Hypersil ODS (5 µm)
Mobile Phase Buffered Acetonitrile/Water
Flow Rate 1.0 mL/min
Detector UV at 275 nm
Injection Volume 8 µL

| Purity Requirement | >99% | nih.gov |

Advanced Analytical Methodologies Employing Triflupromazine Hydrochloride D6

Triflupromazine (B1683245) Hydrochloride-d6 as an Internal Standard in Quantitative Bioanalysis

Triflupromazine Hydrochloride-d6 serves as an ideal internal standard in quantitative assays due to its structural similarity to the parent compound, triflupromazine. sigmaaldrich.com The incorporation of six deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical and physical properties. sigmaaldrich.com This characteristic is fundamental to the principle of isotope dilution mass spectrometry.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of compounds. nih.gov The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard), such as this compound, to the sample at an early stage of the analytical workflow. nih.govscioninstruments.com

The underlying assumption is that the labeled (internal standard) and unlabeled (analyte) compounds will behave identically during sample preparation, extraction, and chromatographic separation. uni-muenchen.deethernet.edu.et Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. nih.gov Consequently, the ratio of the unlabeled analyte to the labeled internal standard remains constant throughout the entire analytical process. nih.govscioninstruments.com

By measuring this ratio using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. uni-muenchen.de This method effectively corrects for variations in sample recovery and instrumental response, leading to highly reliable quantitative results. scioninstruments.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs and their metabolites in biological fluids. ethernet.edu.et The use of this compound as an internal standard is particularly advantageous in LC-MS/MS applications for the analysis of triflupromazine and other structurally related phenothiazines. nih.govresearchgate.net

In a typical LC-MS/MS workflow, the sample, spiked with this compound, is subjected to a sample preparation procedure, such as liquid-liquid extraction or solid-phase extraction, to remove interfering matrix components. mdpi.com The extracted sample is then injected into the LC system, where the analyte and the internal standard are chromatographically separated. researchgate.net As they elute from the LC column, they enter the mass spectrometer.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and this compound are monitored. nih.gov This provides a high degree of selectivity and sensitivity. ethernet.edu.et The ratio of the peak areas of the analyte's MRM transition to that of the internal standard's MRM transition is then used for quantification. nih.gov

The application of deuterated standards like Triflupromazine-d6 in LC-MS/MS methods significantly improves the robustness and reliability of the assay by compensating for variations in extraction efficiency, injection volume, and matrix-induced ion suppression or enhancement. nih.gov

A study on the bioanalysis of trifluoperazine (B1681574) in human plasma utilized a deuterated internal standard, Trifluoperazine-D8, for quantification via LC-MS/MS. nih.gov The method demonstrated good linearity and was successfully applied to a pharmacokinetic study. nih.gov Similarly, a UPLC-MS/MS method for the simultaneous quantification of five traditional antipsychotics, including fluphenazine (B1673473) and thioridazine, employed deuterated internal standards to ensure accuracy. researchgate.net

Table 1: Application of Deuterated Internal Standards in LC-MS/MS

Analyte(s) Internal Standard Matrix Key Findings Reference(s)
Trifluoperazine Trifluoperazine-D8 Human Plasma Sensitive and selective method with good linearity, successfully applied to a pharmacokinetic study. nih.gov
Chlorprothixene, Perphenazine, Fluphenazine, Thioridazine, Promethazine Carbamazepine (as IS, though deuterated standards are generally preferred) Human Plasma Developed and validated a UPLC-MS/MS method for simultaneous quantification. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and quantification of volatile and semi-volatile compounds. nih.gov The use of deuterated internal standards like this compound is also highly beneficial in GC-MS protocols. nih.govresearchgate.net

For GC-MS analysis, analytes often require derivatization to increase their volatility and improve their chromatographic behavior. oup.com The choice of derivatization agent can influence the fragmentation patterns observed in the mass spectrometer. oup.com A deuterated internal standard will undergo the same derivatization reaction as the analyte, ensuring that it behaves similarly during both the chromatographic separation and the ionization and fragmentation processes in the mass spectrometer. oup.com

The use of a deuterated internal standard in GC-MS helps to correct for variability in derivatization efficiency, injection volume, and potential sample degradation in the hot injector. nih.govresearchgate.net By monitoring specific ions for both the analyte and the internal standard, accurate and precise quantification can be achieved. nih.gov Research has shown that using a deuterated internal standard in pyrolysis-GC/MS can correct for variable analyte recovery due to sample size and matrix effects. nih.govresearchgate.nettireindustryproject.org

Table 2: Utility of Deuterated Standards in GC-MS

Analytical Technique Key Advantage of Deuterated Standard Research Finding Reference(s)
Pyrolysis-GC/MS Corrects for variable analyte recovery Corrected for variability caused by sample size, matrix effects, and ion source variability. nih.govresearchgate.net

Method Development and Validation for Trace Analysis Utilizing this compound

The development and validation of analytical methods for trace analysis present numerous challenges, primarily related to achieving the required sensitivity, accuracy, and precision in complex matrices. The use of this compound is instrumental in overcoming these challenges.

Matrix effects are a major concern in quantitative bioanalysis, particularly with LC-MS/MS. researchgate.netmyadlm.org They are caused by co-eluting endogenous components from the biological matrix that can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate results. scioninstruments.comresearchgate.net

A deuterated internal standard like this compound co-elutes very closely with the unlabeled analyte. myadlm.org Because they have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement from the matrix. scioninstruments.com By calculating the ratio of the analyte signal to the internal standard signal, the impact of matrix effects is effectively normalized, leading to more accurate quantification. researchgate.net

However, it is important to note that in some cases, slight chromatographic separation between the deuterated standard and the analyte can occur, potentially leading to differential matrix effects if they elute in a region of rapidly changing ion suppression. myadlm.org Careful method development is crucial to minimize this separation.

By compensating for variations in sample preparation, chromatographic conditions, and instrument response, this compound significantly reduces the variability of the analytical results, thereby enhancing precision. scioninstruments.com The correction for systematic errors introduced by matrix effects and incomplete recovery ensures that the measured concentration is a more accurate reflection of the true concentration of the analyte in the sample. researchgate.net The use of stable isotope-labeled internal standards is considered the "gold standard" for correcting for matrix effects in LC-MS based quantitative analysis. bohrium.comacs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Triflupromazine
Trifluoperazine
Trifluoperazine-D8
Fluphenazine
Thioridazine
Carbamazepine
Promethazine
Promethazine-d6
Chlorprothixene

Applications in Complex Biological and Chemical Matrices

The analysis of compounds within complex biological and chemical matrices, such as blood, plasma, urine, and tissue homogenates, presents significant analytical challenges. youtube.com These matrices contain a multitude of endogenous substances like proteins, lipids, salts, and metabolites that can interfere with the accurate quantification of target analytes. youtube.com In this context, isotope-labeled internal standards, particularly deuterated compounds like this compound, are indispensable for achieving reliable and reproducible results, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methodologies. nih.govgtfch.orgastm.org

The fundamental principle behind using a deuterated internal standard is its chemical near-identity to the analyte of interest. nih.gov this compound shares virtually identical physicochemical properties with non-labeled triflupromazine, including extraction efficiency, ionization response, and chromatographic retention time. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer due to the replacement of hydrogen atoms with deuterium. gtfch.orgastm.org By adding a known quantity of this compound to a sample at the beginning of the analytical process, it co-processes with the target analyte. Any loss of the analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard. nih.gov This allows the ratio of the analyte's signal to the internal standard's signal to be used for precise quantification, effectively correcting for matrix effects and procedural inconsistencies. youtube.comnih.gov

Quantification of Related Compounds in In Vitro Experimental Systems

In in vitro experimental systems, such as studies of drug metabolism, protein binding, or pharmacokinetic profiling, accurate quantification is crucial. This compound serves as an ideal internal standard for the quantification of triflupromazine and structurally similar phenothiazine (B1677639) derivatives in various biological media. The use of a stable isotope-labeled standard is critical for mitigating ion suppression or enhancement, a common phenomenon in electrospray ionization (ESI) mass spectrometry where matrix components co-eluting with the analyte can alter its ionization efficiency, leading to inaccurate results. mdpi.com

A prime example of this application is in bioanalytical methods developed for pharmacokinetic studies. For instance, a highly sensitive and selective LC-MS/MS method for quantifying trifluoperazine in human plasma utilized a deuterated analog, Trifluoperazine-D8, as the internal standard. nih.gov This method, which involved a liquid-liquid extraction technique, achieved a high degree of accuracy and precision, with a linear range of 5-1,250 pg/mL. nih.gov The use of the deuterated standard was essential for the successful application of this method to determine the disposition kinetics of the drug following administration. nih.gov Similarly, multiplex UPLC-MS/MS methods have been developed for the simultaneous quantification of numerous drugs in a single run, where deuterated internal standards are key to the accuracy of the assay. nih.gov

The table below illustrates typical parameters from a validated LC-MS/MS method employing a deuterated internal standard for drug quantification in plasma, showcasing the performance metrics achieved.

ParameterFindingReference
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Internal Standard Trifluoperazine-D8 (as an analog for Triflupromazine-d6) nih.gov
Matrix Human Plasma nih.gov
Extraction Method Liquid-Liquid Extraction nih.gov
Linearity Range 5–1,250 pg/mL nih.gov
Correlation Coefficient (r²) > 0.99 nih.gov
Conclusion The method was successfully applied to a pharmacokinetic study. nih.gov

Forensic and Toxicological Analytical Research Applications

In the fields of forensic and toxicological analysis, the stakes for analytical accuracy are exceptionally high. Analyses are often performed on postmortem specimens, which can be complex and degraded, making reliable quantification challenging. researchgate.net Widely accepted guidelines in forensic toxicology strongly recommend the use of deuterated analogs as internal standards wherever possible to ensure the validity of quantitative results. oup.com

This compound is employed in these settings for the definitive identification and quantification of triflupromazine in casework, such as determining drug involvement in cause of death or in driving under the influence cases. The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects that are prevalent in forensic samples like whole blood or tissue homogenates. ptfarm.pl

Research has focused on developing robust, multi-analyte methods capable of detecting and quantifying a wide array of drugs from a single, small-volume sample. researchgate.net In a comprehensive LC-MS/MS method for the detection of 327 drugs in blood, the use of deuterated internal standards was fundamental to the method's validation and successful application in over 6,000 coronial investigations. researchgate.net Such methods must undergo rigorous validation to assess parameters like selectivity, linearity, accuracy, and precision. core.ac.uk The degree of deuteration is also an important consideration; a replacement of at least three hydrogen atoms is recommended to ensure that the mass fragments of the standard are unequivocally distinguishable from those of the non-deuterated compound. gtfch.org

The following table summarizes key aspects of using deuterated standards in forensic analytical methods.

AspectDescriptionReference
Guideline Recommendation Forensic toxicology guidelines recommend the use of deuterated drugs as internal standards for quantitative analysis. oup.com
Rationale Deuterated standards have nearly identical physicochemical properties to the analyte, compensating for losses during sample preparation and matrix effects. nih.govgtfch.org
Instrumentation Primarily used with GC-MS and LC-MS/MS systems. nih.govastm.org
Requirement The degree of deuteration should be sufficient (typically ≥3) to distinguish the standard's mass spectrum from the analyte's. gtfch.orgastm.org
Application Used in the quantification of therapeutic drugs, drugs of abuse, and toxins in complex biological matrices like postmortem blood and tissues. researchgate.netoup.comptfarm.pl

Investigation of Metabolic Pathways and Mechanistic Insights Via Deuteration

Triflupromazine (B1683245) Hydrochloride-d6 in In Vitro Drug Metabolism Studiesnih.govethernet.edu.et

The use of isotopically labeled compounds, such as Triflupromazine Hydrochloride-d6, is a cornerstone of modern in vitro drug metabolism research. These studies, often conducted in the early phases of drug discovery, provide critical data on a compound's metabolic stability and the enzymes responsible for its breakdown. nih.gov

Elucidation of Metabolic Transformations through Deuterium (B1214612) Trackingnih.govnih.gov

Deuterium metabolic imaging (DMI) is a powerful technique that allows for the tracing of metabolic pathways. nih.govnih.gov By replacing hydrogen atoms with deuterium in the Triflupromazine molecule, researchers can track the fate of the compound and its metabolites. This is particularly useful in identifying the sites of metabolic reactions, such as hydroxylation, dealkylation, and oxidation, which are common transformations for phenothiazine (B1677639) derivatives. The heavier isotope allows for clear differentiation from endogenous compounds in complex biological matrices, facilitating the identification of even minor metabolites. nih.gov

For instance, DMI can be employed to follow the breakdown of deuterated substrates through critical metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.gov This technique has demonstrated viability in tracking substrate flux and identifying downstream metabolic products. nih.govnih.gov

Assessment of Enzyme Kinetic Isotope Effects on Metabolismnih.govnih.gov

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. nih.gov This phenomenon is particularly relevant in drug metabolism, as the cleavage of a carbon-deuterium (C-D) bond is typically slower than that of a carbon-hydrogen (C-H) bond. By comparing the metabolic rates of Triflupromazine and its d6-labeled counterpart, researchers can determine if C-H bond breaking is a rate-determining step in its metabolism. nih.govnih.gov

A significant KIE suggests that the deuterated positions are directly involved in the metabolic process. This information is invaluable for predicting potential drug-drug interactions and understanding inter-individual variability in drug response, which can be influenced by genetic polymorphisms of metabolizing enzymes. google.com While the specific KIE for this compound is not detailed in the provided results, the general principle remains a key application of such labeled compounds. nih.gov

Application in Microsomal and Hepatocyte Incubation Systemscore.ac.uktandfonline.com

Human liver microsomes (HLM) and cryopreserved human hepatocytes (CHH) are standard in vitro systems used to study drug metabolism. core.ac.uk this compound would be incubated with these systems, which contain a host of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. core.ac.uktandfonline.com

These incubation systems allow for the determination of key pharmacokinetic parameters like intrinsic clearance (CLint). core.ac.uk For example, studies have shown that for some drugs, HLM can accurately predict in vivo clearance, whereas CHH may underpredict it. core.ac.uk The use of deuterated standards in these assays, coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise quantification of the parent drug depletion and metabolite formation over time. tandfonline.com

Table 1: Common In Vitro Systems for Metabolism Studies

System Description Key Enzymes Present Common Applications
Human Liver Microsomes (HLM) Subcellular fraction of the endoplasmic reticulum from human liver cells. core.ac.uk Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs), UDP-glucuronosyltransferases (UGTs). upol.cznih.gov Metabolic stability, reaction phenotyping, enzyme inhibition studies. core.ac.uktandfonline.com
Cryopreserved Human Hepatocytes (CHH) Intact, viable liver cells that have been frozen and stored. core.ac.uk Broad spectrum of Phase I and Phase II enzymes, as well as transporters. upol.cznih.gov Metabolic clearance, metabolite profiling, induction studies. core.ac.uk
Recombinant Enzymes Individual drug-metabolizing enzymes (e.g., specific CYPs) expressed in a host system. researchgate.net A single, specific enzyme. Reaction phenotyping, determining the contribution of individual enzymes to a drug's metabolism. researchgate.net

This compound in Mechanistic Research on Drug-Target Interactions

Beyond metabolism, deuterated analogs can offer insights into how a drug interacts with its therapeutic targets and the enzymes that process it.

Studying the Influence of Deuteration on Binding Affinity and Kinetics (if specifically researched)

While direct research on the influence of d6-deuteration on Triflupromazine's binding affinity is not available in the provided search results, the principles of such studies are well-established. Techniques like 2D NMR spectroscopy can be used to determine the change in protein volume upon ligand binding. acs.org Theoretical studies have been performed on trifluoperazine (B1681574), a related phenothiazine, to compute binding affinities to its target, calmodulin. nih.gov

Deuteration is not generally expected to significantly alter the equilibrium binding affinity of a drug to its receptor, as this is primarily governed by stereochemical and electronic complementarity. However, it can affect the kinetics of binding and dissociation if hydrogen bonding or other interactions involving the deuterated positions are critical for the transition state of the binding process. Such studies are crucial for a complete understanding of a drug's mechanism of action at the molecular level. nih.govplos.org

Investigating Substrate Specificity of Xenobiotic-Metabolizing Enzymes with Labeled Analogsnih.govnih.gov

Xenobiotic-metabolizing enzymes (XMEs), such as CYPs and UGTs, often exhibit broad and sometimes overlapping substrate specificities. nih.govnih.gov Labeled analogs like this compound are instrumental in dissecting these specificities.

By incubating the deuterated compound with a panel of individual, recombinant XMEs, researchers can precisely identify which enzymes are capable of metabolizing it. nih.gov Competition studies, where Triflupromazine-d6 and other known enzyme substrates are co-incubated, can further elucidate the relative binding affinities and substrate preferences of different enzymes. This knowledge is critical for predicting and avoiding adverse drug-drug interactions, where co-administered drugs compete for the same metabolizing enzyme, potentially leading to toxic accumulation of one or both agents. nih.govnih.gov

Table 2: Major Xenobiotic-Metabolizing Enzyme Superfamilies

Enzyme Superfamily Metabolic Phase Primary Function Examples of Substrates
Cytochrome P450 (CYP) Phase I upol.cz Oxidation, reduction, hydrolysis. upol.cz Drugs, steroids, fatty acids.
UDP-glucuronosyltransferases (UGT) Phase II upol.cz Glucuronidation (conjugation with glucuronic acid). upol.cz Bilirubin, hormones, various drugs. upol.cz
Sulfotransferases (SULT) Phase II upol.cz Sulfation (conjugation with a sulfo group). Phenols, amines, alcohols. upol.cz
Glutathione S-transferases (GST) Phase II mdpi.com Glutathione conjugation. mdpi.com Products of oxidative stress, environmental toxins. mdpi.com

Future Perspectives and Emerging Applications for Triflupromazine Hydrochloride D6

Integration with High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries. nih.gov The integration of deuterated standards like Triflupromazine (B1683245) Hydrochloride-d6 into HTS workflows offers enhanced precision and accuracy. clearsynth.com In complex biological matrices, the ability to distinguish between the analyte and the internal standard is critical for reliable quantification. clearsynth.comresearchgate.net

Omics technologies, such as metabolomics and proteomics, generate massive datasets that require robust analytical methods for accurate interpretation. studysmarter.co.ukadesisinc.com Stable isotope labeling, a technique that replaces an atom in a molecule with its isotope, is a key tool in these fields. studysmarter.co.uk Triflupromazine Hydrochloride-d6 can serve as an ideal internal standard in these studies, helping to correct for matrix effects and ensuring the precise measurement of related compounds. clearsynth.com The use of such standards is crucial for identifying disease markers, understanding metabolic pathways, and developing targeted therapies. adesisinc.com

TechnologyApplication of this compoundBenefit
High-Throughput Screening (HTS) Internal standard in biochemical and cell-based assays. nih.govImproves accuracy and precision of screening data. clearsynth.com
Metabolomics Internal standard for quantification of metabolites. adesisinc.comEnables accurate tracking of metabolic pathways and identification of biomarkers. adesisinc.com
Proteomics Used in conjunction with techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) for protein quantification. studysmarter.co.ukEnhances the precision of quantitative proteomics. adesisinc.com

Advancements in Analytical Platforms Benefiting from Deuterated Standards

The development of increasingly sensitive analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been a driving force in scientific research. researchgate.net Deuterated internal standards are considered the gold standard in these applications due to their chemical and physical similarity to the target analyte. researchgate.net This similarity ensures comparable extraction recovery, chromatographic retention time, and ionization efficiency, leading to more accurate and reliable quantification. clearsynth.comresearchgate.net

The use of this compound as an internal standard is particularly beneficial in overcoming challenges such as matrix effects, where other components in a sample can interfere with the analysis. clearsynth.com By compensating for these variations, deuterated standards significantly improve the quality of data generated from complex samples like blood, urine, and environmental matrices. clearsynth.comresearchgate.net This enhanced precision is vital for applications ranging from forensic toxicology to environmental monitoring. sigmaaldrich.comwhiterose.ac.uk

Analytical PlatformAdvantage of Using Deuterated StandardsExample Application
LC-MS/MS Minimizes matrix effects and improves quantification accuracy. clearsynth.comresearchgate.netAnalysis of pharmaceuticals in water samples. lcms.cz
GC-MS Provides a reliable internal standard for derivatized analytes. researchgate.netQuantification of metabolites in brain tissue. researchgate.net
NMR Spectroscopy Enhances analytical precision for structural elucidation. adesisinc.comStudying molecular structures and reaction mechanisms. adesisinc.com

Expanding the Scope of Isotopic Labeling in Pharmaceutical and Environmental Research

Isotopic labeling is a powerful technique with broad applications in both pharmaceutical and environmental research. studysmarter.co.ukmusechem.com In pharmaceutical development, stable isotope-labeled compounds like this compound are crucial for absorption, distribution, metabolism, and excretion (ADME) studies. musechem.comacs.org They allow researchers to trace the metabolic fate of a drug candidate with high precision, providing invaluable insights into its efficacy and safety. adesisinc.commusechem.com

In the environmental field, the ability to track pollutants and understand their ecological impact is of paramount importance. adesisinc.com Deuterated standards are instrumental in the analysis of environmental samples for the presence of pharmaceuticals and other contaminants. whiterose.ac.uklcms.cz The use of this compound and other labeled compounds enables accurate quantification of these substances at very low concentrations, aiding in environmental risk assessment and the development of effective conservation strategies. adesisinc.comwhiterose.ac.uk

Research AreaApplication of Isotopic LabelingSignificance
Pharmaceutical Research ADME (Absorption, Distribution, Metabolism, Excretion) studies. musechem.comacs.orgProvides detailed insights into a drug's behavior in biological systems, aiding in the development of safer and more effective drugs. musechem.com
Drug Discovery Characterizing drug-target interactions. acs.orgFacilitates the identification and optimization of lead compounds.
Environmental Science Monitoring and quantifying pollutants in environmental samples. adesisinc.comwhiterose.ac.ukEnables accurate assessment of environmental contamination and informs remediation efforts. adesisinc.com
Toxicology Used as internal standards in the analysis of biological samples for drugs and toxins. sigmaaldrich.comEnsures the reliability of toxicological findings in forensic and clinical settings.

Q & A

Q. What is the molecular mechanism of Triflupromazine Hydrochloride as a dopamine receptor antagonist, and how can its activity be validated experimentally?

Triflupromazine Hydrochloride acts as a dopamine D1/D2 receptor antagonist and 5-HT receptor modulator. To validate its antagonistic activity, researchers can employ competitive radioligand binding assays using labeled dopamine (e.g., [³H]-SCH23390 for D1 receptors) in transfected cell lines or brain tissue homogenates. Dose-response curves should be generated to calculate IC₅₀ values, and selectivity should be confirmed against off-target receptors (e.g., AChR) using parallel assays .

Q. What analytical methods are recommended for assessing the purity and stability of Triflupromazine Hydrochloride-d6 in experimental settings?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying purity (e.g., 99.94% as reported) and detecting deuterated isotopologues. Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure, with quantification of degradation products via UV-Vis spectroscopy or tandem MS .

Q. How should researchers address solubility challenges when preparing this compound solutions for in vitro studies?

While the compound is freely soluble in water at low concentrations, precipitation may occur at higher concentrations or alkaline pH (>9.5). To mitigate this, prepare stock solutions in DMSO (10 mM) and dilute in buffered aqueous media (pH 4–7). For spectrophotometric titrations, use dilute solutions (<1 mM) and monitor for precipitation using dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers design preclinical studies to evaluate Triflupromazine’s adjunct role in anesthesia, and what statistical methods are appropriate for analyzing hematological data?

In vivo models (e.g., canine studies) should randomize subjects into treatment groups (e.g., Triflupromazine vs. diazepam premedication) and collect longitudinal blood samples pre- and post-administration. Hematological parameters (e.g., RBC count, hemoglobin) and biochemical markers (e.g., ALT, creatinine) must be analyzed using two-way ANOVA with repeated measures, followed by post-hoc tests (e.g., LSD test) to compare timepoints and groups. Contradictions in data (e.g., RBC decline vs. stable leukocyte counts) should be contextualized with clinical outcomes .

Q. What methodologies are suitable for investigating Triflupromazine’s potential repurposing as an antiviral agent, particularly against RNA viruses like SARS-CoV-2?

In vitro models using Vero-E6 or Calu-3 cells infected with pseudotyped viruses can assess antiviral efficacy. Measure viral replication via qRT-PCR or plaque assays, and evaluate cytotoxicity using MTT or LDH release assays. Dose-response studies should compare Triflupromazine’s IC₅₀ with known antivirals (e.g., remdesivir). Confocal microscopy can visualize viral entry inhibition, leveraging its dopamine receptor-independent effects .

Q. How can structural-activity relationship (SAR) studies optimize Triflupromazine derivatives for enhanced blood-brain barrier (BBB) penetration?

Modify the phenothiazine core by introducing halogen substituents (e.g., -CF₃) or altering the N-alkyl side chain. Assess BBB permeability using in silico models (e.g., PAMPA-BBB) and validate with in vivo microdialysis. Receptor binding affinity (Kᵢ) and logP values should be correlated with pharmacokinetic parameters (e.g., AUC, t₁/₂) in rodent models .

Q. What experimental strategies reconcile divergent solubility data between pharmacopeial standards (e.g., free solubility in water) and observed precipitation in titration studies?

Discrepancies arise from concentration-dependent solubility limits and pH effects. Conduct equilibrium solubility studies across a pH range (1–12) using shake-flask methods with HPLC quantification. For spectrophotometric pKa determination, use low concentrations (µM range) and validate with potentiometric titrations in ionic strength-adjusted media .

Methodological Notes

  • Contradiction Management : When conflicting data emerge (e.g., solubility or receptor selectivity), replicate experiments under standardized conditions and perform meta-analyses of published datasets.
  • Ethical Compliance : Preclinical studies must adhere to institutional animal care guidelines, with protocols reviewed by ethics committees.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.